molecular formula C20H16N6 B5741502 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)

2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)

Cat. No. B5741502
M. Wt: 340.4 g/mol
InChI Key: BPVKSIVYPUYZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine), also known as PMIP, is a heterocyclic compound that has gained attention for its potential use in scientific research. PMIP is a derivative of imidazo[4,5-c]pyridine, which is a class of compounds known for their biological activity. In

Mechanism Of Action

2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) is believed to bind to DNA through intercalation, which involves the insertion of the compound between the base pairs of the DNA double helix. This interaction is thought to be mediated by the imidazo[4,5-c]pyridine moiety of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine), which has been shown to have a high affinity for DNA.

Biochemical And Physiological Effects

2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has been shown to have low toxicity and is well-tolerated in cells and animals. It has been reported to induce cell death in cancer cells, possibly through its interaction with DNA. 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.

Advantages And Limitations For Lab Experiments

2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in research. Its fluorescent properties make it a useful tool for studying DNA-protein interactions. However, 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has limitations as well. Its binding affinity for DNA is relatively weak, which may limit its usefulness in certain applications. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research involving 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine). One area of interest is the development of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)-based probes for imaging DNA in living cells. Another potential direction is the synthesis of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) derivatives with improved binding affinity for DNA. Additionally, further studies are needed to fully understand the mechanism of action of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) and its potential as a therapeutic agent.
Conclusion:
In conclusion, 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) is a heterocyclic compound that has potential for use in scientific research. Its synthesis method is well-established, and it has been studied for its use as a fluorescent probe for the detection of DNA. 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)'s mechanism of action involves intercalation with DNA, and it has been shown to have low toxicity and induce cell death in cancer cells. While 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has several advantages for use in lab experiments, its limitations include its weak binding affinity for DNA and incomplete understanding of its mechanism of action. Future research directions include the development of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)-based probes for imaging DNA in living cells and the synthesis of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) derivatives with improved binding affinity for DNA.

Synthesis Methods

2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) can be synthesized using a multi-step process that involves the reaction of 1,4-dibromobenzene with 2-cyano-3-(1-methyl-1H-imidazol-4-yl)acrylonitrile. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 1-methyl-1H-imidazo[4,5-c]pyridine to yield 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine).

Scientific Research Applications

2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of DNA. 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has been shown to selectively bind to DNA and emit fluorescence upon binding, making it a useful tool for studying DNA-protein interactions.

properties

IUPAC Name

1-methyl-2-[4-(1-methylimidazo[4,5-c]pyridin-2-yl)phenyl]imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6/c1-25-17-7-9-21-11-15(17)23-19(25)13-3-5-14(6-4-13)20-24-16-12-22-10-8-18(16)26(20)2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVKSIVYPUYZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1C3=CC=C(C=C3)C4=NC5=C(N4C)C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-benzene-1,4-diylbis(1-methyl-1H-imidazo[4,5-c]pyridine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.